molecular formula C22H14N2OS B12000236 4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile

Cat. No.: B12000236
M. Wt: 354.4 g/mol
InChI Key: RCAINKCCWHRADF-BUVRLJJBSA-N
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Description

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile is a complex organic compound that features a furan ring substituted with diphenyl groups and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4,5-diphenylfuran-3-carbonitrile with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diphenyl-2-imidazolethiol
  • 4,5-Diphenyl-2-thiophen-2-yl-1H-imidazole

Uniqueness

4,5-Diphenyl-2-((thiophen-2-ylmethylene)-amino)-furan-3-carbonitrile is unique due to its combination of a furan ring with diphenyl and thiophene moieties. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H14N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

4,5-diphenyl-2-[(E)-thiophen-2-ylmethylideneamino]furan-3-carbonitrile

InChI

InChI=1S/C22H14N2OS/c23-14-19-20(16-8-3-1-4-9-16)21(17-10-5-2-6-11-17)25-22(19)24-15-18-12-7-13-26-18/h1-13,15H/b24-15+

InChI Key

RCAINKCCWHRADF-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CS3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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